Indium(III) perchlorate hydrate
Description
Historical Trajectories in Indium Coordination Chemistry
The journey of indium chemistry began with its discovery in 1863 by German chemists Ferdinand Reich and Hieronymous Theodor Richter, who identified it by a unique indigo-blue line in its atomic spectrum. wikipedia.orgrsc.orgperiodic-table.com Initially, the scarcity of indium limited its application. numberanalytics.com However, as extraction and refining techniques improved, its use in various fields expanded. numberanalytics.com A significant application emerged during World War II, where indium was used to coat bearings in aircraft engines. periodic-table.comwikipedia.org The 1950s saw its use in the production of PNP alloy-junction transistors. wikipedia.org A pivotal moment in indium's history was the development of indium phosphide (B1233454) semiconductors and indium tin oxide (ITO) thin films for liquid-crystal displays (LCDs) in the mid-to-late 1980s, which remains a primary application today. wikipedia.orgrsc.org
Indium, with the atomic number 49, is a post-transition metal in Group 13 of the periodic table. wikipedia.orgnumberanalytics.com It has an electron configuration of [Kr] 4d¹⁰ 5s² 5p¹, most commonly forming the indium(III) ion (In³⁺) by donating its three outermost electrons. wikipedia.org The study of indium compounds has significantly advanced our understanding of post-transition metal chemistry. numberanalytics.com
Evolution of Perchlorate (B79767) Anion Chemistry in Solution and Solid States
The perchlorate anion (ClO₄⁻), derived from perchloric acid, has a well-established history in chemistry, particularly in the context of energetic materials and as a non-coordinating anion in synthesis. americanelements.comwikipedia.org In the post-World War II era, ammonium (B1175870) perchlorate became a dominant oxidizer in solid propellants for rockets. exrockets.com
In solution, the perchlorate anion is often considered weakly coordinating, meaning it has a low tendency to form direct bonds with metal cations. wikipedia.org This property makes perchlorate salts, including indium(III) perchlorate, useful in studying the properties of hydrated metal ions in solution. rsc.orgresearchgate.net Raman and infrared spectroscopy studies of aqueous indium(III) perchlorate solutions have shown that the In³⁺ ion exists as a stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, with no inner-sphere complex formation with the perchlorate anion. rsc.orgrsc.org However, the use of perchlorate salts in chemical synthesis has seen some decline due to safety concerns regarding the potential explosiveness of perchlorate-containing compounds. wikipedia.org
In the solid state, perchlorate hydrates of various metals have been studied for their structural properties. For instance, the crystal structure of iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, has been determined, revealing a hexaaquairon(III) cation and non-coordinating water molecules. researchgate.net The study of such compounds is relevant to understanding potential mineral formation on Mars, where perchlorate salts have been discovered. researchgate.net
Current Academic Research Landscape for Indium(III) Perchlorate Hydrate (B1144303) Systems
Current research on indium(III) perchlorate hydrate primarily focuses on its fundamental chemical properties and its role as a precursor or catalyst in various chemical transformations. The synthesis of indium(III) perchlorate is typically achieved by dissolving indium hydroxide (B78521) in perchloric acid. wikipedia.org
Spectroscopic studies, particularly Raman and infrared spectroscopy, have been instrumental in characterizing the nature of the hydrated indium(III) ion in perchlorate solutions. rsc.orgrsc.org These studies have confirmed the existence of the stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, in these solutions. rsc.orgrsc.org The vibrational modes of this complex have been assigned based on these spectroscopic techniques. rsc.orgrsc.org
Furthermore, research delves into the behavior of indium(III) perchlorate in various solutions. Studies have investigated ion-pair formation and the structure of aqueous solutions of indium perchlorates, sometimes in the presence of other acids like hydrochloric acid. researchgate.net These investigations are crucial for understanding the thermodynamics and kinetics of reactions involving indium(III) in solution.
Significance of Indium(III) Chemistry in Contemporary Scientific Disciplines
The significance of indium(III) chemistry extends across several modern scientific fields. Indium compounds are vital in materials science and electronics. numberanalytics.com Indium(III) oxide (In₂O₃) is a key component in the production of transparent conducting oxides, notably indium tin oxide (ITO), which is extensively used in touch screens, flat-panel displays, and solar cells. wikipedia.orgrsc.orgnumberanalytics.com
In catalysis, indium(III) compounds, such as indium(III) chloride, act as Lewis acid catalysts in a variety of organic reactions, including Friedel-Crafts reactions. numberanalytics.com The unique reactivity of indium compounds continues to be explored for the development of new synthetic methodologies. ontosight.ai
The broader applications of indium include its use in low-melting-point alloys, solders, and as a component in some dental amalgams. wikipedia.orgperiodic-table.com The unique properties of indium make it a valuable element in both fundamental research and a wide array of technological applications. numberanalytics.com
Detailed Research Findings
Recent research has provided detailed insights into the behavior of indium(III) in perchlorate solutions. Spectroscopic studies have been particularly revealing.
Spectroscopic Data for Hexaaquaindium(III) Ion in Perchlorate Solution
Raman and infrared spectroscopy have been employed to characterize the hydrated indium(III) ion in aqueous perchlorate solutions. The data strongly supports the presence of the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, with an octahedral (Oₕ) symmetry. rsc.orgrsc.org
| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment |
| ν₁ | 487 (strong, polarized) | - | a₁g |
| ν₂ | 420 (broad, depolarized) | - | e₉ |
| ν₃ | - | 472 | f₁ᵤ |
| ν₅ | 306 (broad) | - | f₂₉ |
Data sourced from Rudolph, W. W., et al. (2004). rsc.orgrsc.org
These studies indicate that in acidified perchlorate solutions, the [In(OH₂)₆]³⁺ complex is stable and does not form inner-sphere complexes with the perchlorate anion. rsc.orgrsc.org
Chemical Compound Information
Structure
2D Structure
Properties
CAS No. |
314041-16-2 |
|---|---|
Molecular Formula |
Cl3H2InO13 |
Molecular Weight |
431.18 g/mol |
IUPAC Name |
indium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.In.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
InChI Key |
BSUPSQJCOOBRFF-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |
Origin of Product |
United States |
Advanced Structural Characterization and Bonding Analysis
The precise arrangement of atoms and the nature of the chemical bonds within indium(III) perchlorate (B79767) hydrate (B1144303) have been elucidated through a combination of crystallographic and spectroscopic methods. These techniques provide a comprehensive picture of both the solid-state architecture and the behavior of the compound in solution.
X-ray Diffraction Studies for Crystalline Structures
X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline solids. For indium(III) perchlorate hydrate, both single-crystal and powder X-ray diffraction methods have been employed to determine atomic arrangements and identify crystalline phases.
Single-crystal X-ray diffraction studies have provided definitive structural information for two common hydrates of indium(III) perchlorate. These studies reveal that the indium(III) ion exists as the hexaaquaindium(III) cation, [In(H₂O)₆]³⁺, where the indium atom is octahedrally coordinated to six water molecules. The perchlorate ions act as counter-anions to balance the charge.
Key crystallographic data for two hydrates have been reported:
Hexahydrate, In(H₂O)₆₃ : This compound crystallizes in the cubic crystal system. researchgate.netwikipedia.org The high symmetry of the cubic system is consistent with a well-ordered arrangement of the [In(H₂O)₆]³⁺ octahedra and the ClO₄⁻ tetrahedra in the crystal lattice.
Table 1: Crystallographic Data for Indium(III) Perchlorate Hydrates
| Compound Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| In(H₂O)₆₃ | Cubic | I$\bar{4}$3m | a = 22.356 Å |
| In(H₂O)₆₃·3H₂O | Rhombohedral | R$\bar{3}$c | a = 10.169 Å, α = 106.76° |
Powder X-ray diffraction (PXRD) is a valuable tool for identifying the crystalline phases present in a bulk sample and for refining the unit cell parameters. The PXRD pattern of a given this compound sample would consist of a series of peaks at specific 2θ angles, which serve as a unique "fingerprint" for that crystalline form. By comparing the experimental PXRD pattern to calculated patterns from known crystal structures (like those determined by single-crystal XRD), one can confirm the identity and purity of the sample.
Furthermore, precise analysis of the peak positions in a PXRD pattern allows for the refinement of the unit cell parameters. This can be particularly useful for studying the effects of temperature or pressure on the crystal structure. For this compound, PXRD can be used to distinguish between the different hydrated forms, such as the octahydrate (In(ClO₄)₃·8H₂O) and other potential hydrates, by analyzing the unique set of diffraction peaks for each phase. rsc.orgyoutube.com
Spectroscopic Probes for Molecular Structure and Electronic Environment
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the molecule, offering insights into functional groups, coordination environments, and oxidation states.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups and coordination motifs within this compound.
In aqueous solutions of indium(III) perchlorate, Raman and IR studies have confirmed the presence of the stable hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, which has an octahedral (Oₕ) symmetry. nih.gov The vibrational modes of this complex are well-characterized. nih.gov
Table 2: Vibrational Modes of the [In(H₂O)₆]³⁺ Cation in Aqueous Perchlorate Solution
| Vibrational Mode | Symmetry | Raman (cm⁻¹) | Infrared (cm⁻¹) | Description |
|---|---|---|---|---|
| ν₁(a₁g) | a₁g | ~487 (polarized) | Inactive | Symmetric In-O stretch |
| ν₂(e₉) | e₉ | ~420 (depolarized) | Inactive | Asymmetric In-O stretch |
| ν₃(f₁ᵤ) | f₁ᵤ | Inactive | ~472 | Asymmetric In-O stretch |
| ν₅(f₂g) | f₂g | ~306 (depolarized) | Inactive | O-In-O bending |
The perchlorate ion (ClO₄⁻), which has tetrahedral (Tₐ) symmetry, also exhibits characteristic vibrational modes. In an ideal tetrahedral environment, the perchlorate ion has four fundamental vibrations. Any deviation from this symmetry, for instance, due to coordination to the metal or strong hydrogen bonding, can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra.
Table 3: Vibrational Modes of the Perchlorate Ion (ClO₄⁻)
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Activity | Description |
|---|---|---|---|---|
| ν₁ | A₁ | ~935 | Raman | Symmetric Cl-O stretch |
| ν₂ | E | ~460 | Raman | Symmetric O-Cl-O bend |
| ν₃ | F₂ | ~1100 | IR, Raman | Asymmetric Cl-O stretch |
| ν₄ | F₂ | ~625 | IR, Raman | Asymmetric O-Cl-O bend |
NMR spectroscopy is a powerful technique for investigating the local environment of specific nuclei in both solution and the solid state.
¹¹⁵In NMR : Indium has two NMR-active isotopes, ¹¹³In and ¹¹⁵In, with ¹¹⁵In being the more favorable nucleus for NMR studies due to its higher natural abundance (95.7%) and slightly narrower linewidths. However, both are quadrupolar nuclei (spin I = 9/2), which results in very broad NMR signals, particularly in asymmetric environments. rsc.orgrsc.orgresearchgate.net In aqueous solutions of indium(III) perchlorate, the highly symmetric [In(H₂O)₆]³⁺ cation gives rise to a relatively sharp ¹¹⁵In NMR signal. The chemical shift of this species is sensitive to the coordination environment of the indium ion.
¹⁷O NMR : ¹⁷O NMR, despite the low natural abundance of the isotope, can provide direct information about the coordinated water molecules. The chemical shift of the ¹⁷O signal for water molecules coordinated to the In³⁺ ion is significantly different from that of bulk water, allowing for the determination of the hydration number and the study of water exchange kinetics.
¹H NMR : ¹H NMR studies of aqueous indium(III) perchlorate solutions confirm the presence of the hexaaquaindium(III) complex. nih.gov The coordinated water molecules give rise to a distinct signal that is shifted downfield from the signal of bulk water due to the polarization of the O-H bonds by the highly charged In³⁺ cation. Proton NMR can be used to study the hydration of the indium ion and to investigate the formation of ion pairs in concentrated solutions. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface.
An XPS analysis of this compound would reveal peaks corresponding to indium, chlorine, oxygen, and carbon (from adventitious surface contamination). High-resolution spectra of the core levels of these elements provide more detailed chemical information.
In 3d : The In 3d region shows a doublet corresponding to the In 3d₅/₂ and In 3d₃/₂ spin-orbit components. For indium in the +3 oxidation state, the In 3d₅/₂ binding energy is typically observed in the range of 444-446 eV. nih.govthermofisher.comresearchgate.net While XPS can readily confirm the presence of indium, distinguishing between different In(III) compounds based solely on the In 3d binding energy can be challenging due to the small chemical shifts observed for this element. thermofisher.com
Cl 2p : The Cl 2p spectrum of the perchlorate anion exhibits a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with a binding energy for the Cl 2p₃/₂ component typically around 208-210 eV, characteristic of chlorine in the +7 oxidation state.
O 1s : The O 1s spectrum is expected to be complex, with contributions from the oxygen atoms in the perchlorate anions and the water molecules of hydration. These different oxygen environments will have slightly different binding energies, often resulting in a broadened or asymmetric O 1s peak.
By analyzing the binding energies and relative intensities of these peaks, XPS can confirm the elemental stoichiometry and verify that indium is present in its expected +3 oxidation state.
Spectroscopic Probes for Molecular Structure and Electronic Environment
UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
In aqueous solutions, Indium(III) perchlorate exists as the hexaaquaindium(III) cation, [In(H₂O)₆]³⁺, and perchlorate anions, ClO₄⁻. bohrium.comresearchgate.net The UV-Visible spectrum of these solutions is primarily dictated by the electronic transitions within the hydrated indium cation, as the perchlorate anion does not exhibit significant absorption in the standard UV-Vis range.
The electronic absorption spectrum of the [In(H₂O)₆]³⁺ ion is characterized by intense charge-transfer-to-solvent (CTTS) bands in the deep UV region, typically below 200 nm. These transitions involve the transfer of an electron from a water ligand to the central indium ion. Transitions originating from the perchlorate anion are generally not observed, indicating that in dilute solutions, it exists as a non-coordinated, outer-sphere counter-ion. bohrium.com The interaction between the cation and the perchlorate anion can be studied by observing shifts in the absorption bands, particularly in non-aqueous solvents or at high concentrations where ion pairing may occur. researchgate.net
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Solution Species Identification and Fragmentation Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for identifying ions present in a solution. researchgate.net For an aqueous solution of this compound, ESI-MS primarily detects the hydrated indium cation. The technique transfers these pre-existing ions from the solution phase to the gas phase for mass analysis. uvic.ca
The dominant species observed in the positive-ion mode ESI-MS spectrum would be related to the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. However, due to the relatively weak coordination of water molecules, significant fragmentation through the sequential loss of water is expected. This process is often induced by collisional activation within the mass spectrometer. utas.edu.au The fragmentation pattern provides valuable information about the stability of the hydrated complex. The perchlorate anion, ClO₄⁻, would be observed in the negative-ion mode spectrum.
A summary of expected species in ESI-MS is provided below.
| Ionization Mode | Precursor Ion in Solution | Expected Primary Ion (m/z) | Potential Fragment Ions (Sequential Loss of H₂O) |
| Positive | [In(H₂O)₆]³⁺ | [In(H₂O)n]³⁺ | [In(H₂O)n-1]³⁺, [In(H₂O)n-2]³⁺, ... [In]³⁺ |
| Negative | ClO₄⁻ | [ClO₄]⁻ (m/z 99/101) | Typically stable under ESI conditions |
Note: 'n' represents the number of water molecules retained in the gas phase, which can be influenced by instrumental parameters.
Electron Microscopy and Surface Analysis Techniques
Microscopy and surface analysis techniques are employed to investigate the morphology, nanostructure, and surface characteristics of solid-state this compound.
Scanning Electron Microscopy (SEM) for Morphological Features and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials. For a crystalline compound like this compound, SEM analysis would reveal the habit and form of its crystals, providing information on their shape, size, and state of aggregation. researchgate.netmdpi.com The technique can distinguish between well-formed single crystals, polycrystalline agglomerates, or amorphous solid forms. High-resolution SEM can also identify surface features such as growth steps, etch pits, or cracks. researchgate.net By analyzing a representative number of particles from SEM micrographs, a particle size distribution can be determined, which is a critical parameter in many material applications.
Transmission Electron Microscopy (TEM) for Nanostructural Details and Electron Diffraction
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the study of nanostructural details. If this compound were prepared as nanoparticles or thin films, TEM could visualize the individual particles' shape and size with nanoscale precision. researchgate.net Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to analyze the crystalline nature of the material. A SAED pattern consisting of sharp, discrete spots is indicative of a single-crystal structure, while a pattern of concentric rings suggests a polycrystalline nature. nih.gov This provides definitive information on the long-range atomic order within the sample.
Atomic Force Microscopy (AFM) for Surface Topography and Intermolecular Interactions
Atomic Force Microscopy (AFM) is utilized to generate three-dimensional topographical maps of a sample's surface with atomic or near-atomic resolution. azooptics.com When applied to a cleaved single crystal of this compound, AFM can visualize features such as atomic terraces, step edges, and crystal defects on the surface. researchgate.netnih.gov The heights of the observed steps can often be correlated with the dimensions of the crystal's unit cell. researchgate.net Beyond imaging, AFM can probe intermolecular and surface forces. By measuring the interaction forces between the AFM tip and the crystal surface, information about the surface energy and the nature of the interactions (e.g., van der Waals, electrostatic) can be inferred, providing insight into how the ions and water molecules are arranged at the crystal surface. dtic.mil
Thermal Analysis Techniques for Decomposition Pathways and Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability and decomposition behavior of this compound. netzsch.com These methods monitor changes in mass and heat flow as a function of temperature.
The thermal decomposition of Indium(III) perchlorate octahydrate, In(ClO₄)₃·8H₂O, is expected to occur in distinct stages. tdl.org Initially, upon heating, the compound would melt in its own water of crystallization, an event observable as a sharp endothermic peak in the DSC curve. This is followed by the sequential loss of the eight water molecules (deaquation), which corresponds to a significant mass loss in the TGA curve. tdl.org The anhydrous Indium(III) perchlorate then undergoes further decomposition at a higher temperature. This highly exothermic process, driven by the redox reaction between the indium(III) cation and the oxidizing perchlorate anion, ultimately leads to the formation of a stable residue, typically Indium(III) oxide (In₂O₃). researchgate.net
The table below summarizes the expected thermal events based on literature data for the octahydrate form and general knowledge of hydrated perchlorates.
| Temperature Range (°C) | Technique | Observation | Associated Process |
| ~80 | DSC | Sharp Endotherm | Melting in water of crystallization. dtic.mil |
| 80 - 200 | TGA | Mass Loss | Loss of water molecules (dehydration). |
| >200 | DSC / TGA | Strong Exotherm, Mass Loss | Decomposition of anhydrous salt to Indium(III) oxide. |
Note: Specific temperatures and the resolution of individual dehydration steps can vary depending on factors such as heating rate and atmosphere. bibliotekanauki.pl
Thermogravimetric Analysis (TGA) for Mass Loss Events and Thermal Decomposition Profiles
Thermogravimetric analysis is a fundamental technique for determining the thermal stability and composition of a material by measuring the change in its mass as a function of temperature. For this compound, typically encountered as the octahydrate, In(ClO₄)₃·8H₂O, TGA reveals a multi-stage decomposition process.
The initial and most significant mass loss event corresponds to dehydration. The eight water molecules are typically lost in a sequential or overlapping manner over a specific temperature range. This process is initiated at relatively low temperatures and continues until the anhydrous indium(III) perchlorate is formed. The theoretical mass percentage of water in In(ClO₄)₃·8H₂O is approximately 25.85%, and TGA curves for this compound are expected to show a corresponding mass loss.
Following dehydration, the anhydrous indium(III) perchlorate remains stable over a limited temperature range. As the temperature is further increased, the compound undergoes a more energetic decomposition. This stage involves the breakdown of the perchlorate anions and the indium cation, ultimately leading to the formation of a stable indium oxide, typically indium(III) oxide (In₂O₃), as the final residue. The decomposition of the perchlorate moiety is a complex process that can involve the release of gaseous products such as chlorine and oxygen.
Table 1: Theoretical Mass Loss Events in the Thermal Decomposition of Indium(III) Perchlorate Octahydrate
| Decomposition Step | Chemical Transformation | Theoretical Mass Loss (%) |
| Dehydration | In(ClO₄)₃·8H₂O → In(ClO₄)₃ + 8H₂O | 25.85% |
| Decomposition | 2In(ClO₄)₃ → In₂O₃ + 3Cl₂ + 10.5O₂ | 49.77% (of anhydrous mass) |
Note: The decomposition pathway and gaseous products can vary with experimental conditions.
Differential Thermal Analysis (DTA) for Endothermic and Exothermic Processes Associated with Phase Transitions and Decomposition
Differential thermal analysis measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. This technique provides insights into the energetic changes occurring within the material, such as phase transitions and chemical reactions.
The DTA curve of this compound complements the TGA data by identifying whether the mass loss events are endothermic or exothermic. The dehydration process is characterized by one or more endothermic peaks, corresponding to the energy required to break the coordination bonds between the water molecules and the indium ion and to vaporize the water. The melting of the hydrate in its own water of crystallization is also observed as a sharp endothermic event.
The subsequent decomposition of the anhydrous indium(III) perchlorate is a significantly more energetic process. This stage is typically marked by one or more strong exothermic peaks in the DTA curve. The decomposition of perchlorate salts is known to be highly exothermic, releasing a substantial amount of energy as the compound breaks down into more stable products like the metal oxide and gaseous species. The temperatures of these exothermic peaks are critical for defining the thermal stability limits of the compound.
Table 2: Expected DTA Events for this compound
| Temperature Range | Event Type | Associated Process |
| Low-Medium | Endothermic | Dehydration (loss of H₂O) |
| Medium | Endothermic | Melting |
| High | Exothermic | Decomposition of anhydrous In(ClO₄)₃ |
The precise peak temperatures and the shape of the TGA and DTA curves are influenced by experimental parameters such as the heating rate and the atmosphere. However, the general sequence of dehydration followed by exothermic decomposition is a characteristic feature of the thermal behavior of this compound.
Reactivity, Coordination Chemistry, and Reaction Mechanisms
Ligand Exchange Reactions in Indium(III) Perchlorate (B79767) Hydrate (B1144303) Systems
Ligand exchange reactions are fundamental to the coordination chemistry of metal ions. In the case of indium(III) perchlorate hydrate, these reactions involve the substitution of coordinated water molecules by other ligands present in the solution. The mechanisms of these reactions can be associative, dissociative, or interchange, and are influenced by factors such as the nature of the entering and leaving groups, the metal ion's charge density, and electronic configuration. libretexts.orgualberta.ca
In aqueous perchlorate solutions, the indium(III) ion exists as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, which possesses an octahedral geometry. rsc.orgresearchgate.net Spectroscopic studies, including Raman and infrared spectroscopy, have confirmed the stability of this complex in acidic perchlorate media, showing no evidence of inner-sphere complex formation with the perchlorate anion. rsc.org The primary coordination sphere of the In³⁺ ion is composed of six water molecules.
The solvation shell of the indium(III) ion extends beyond the primary coordination sphere. Studies have suggested a total hydration number of approximately 9 for the In³⁺ cation in perchlorate solutions, which includes water molecules in both the inner and outer solvation shells. researchgate.net
The substitution of the aqua ligands in [In(H₂O)₆]³⁺ by other anionic or neutral ligands is a key aspect of its reactivity. These reactions proceed via the replacement of one or more water molecules from the primary coordination sphere. The general mechanisms for ligand substitution on octahedral complexes are categorized as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further divided into dissociative interchange (Id) and associative interchange (Ia), depending on the degree of bond making with the entering ligand versus bond breaking with the leaving group in the transition state. libretexts.org
For substitution reactions on [In(H₂O)₆]³⁺, the mechanism is likely to be of an interchange type. The rate of these reactions can be influenced by the nature of the entering ligand. For instance, the formation of complexes with anionic ligands like halides or pseudohalides would proceed by displacing the weakly bound water molecules. Similarly, neutral ligands with donor atoms such as nitrogen or oxygen can substitute the aqua ligands.
Detailed kinetic studies on the substitution of water in [In(H₂O)₆]³⁺ by various anionic and neutral ligands in a perchlorate medium are essential for a complete understanding of its coordination chemistry. While general principles of ligand substitution are well-established, specific rate constants and activation parameters for these reactions involving this compound are not extensively documented in the surveyed literature.
Hydrolysis and Polymerization Phenomena of this compound in Solution
The high charge density of the In³⁺ ion makes the coordinated water molecules acidic, leading to hydrolysis reactions even in moderately acidic solutions. This hydrolysis is a critical aspect of the aqueous chemistry of indium(III) and results in the formation of a variety of mononuclear and polynuclear species.
As the pH of an aqueous solution of indium(III) perchlorate increases, the aqua ligands undergo deprotonation to form hydroxo complexes. The initial hydrolysis step involves the formation of the mononuclear species [In(OH)(H₂O)₅]²⁺. scispace.comchemrevise.org Further deprotonation can lead to the formation of [In(OH)₂(H₂O)₄]⁺ and ultimately to the precipitation of indium(III) hydroxide (B78521), In(OH)₃. chemrevise.org
The distribution of these species is highly dependent on the pH of the solution. Potentiometric titrations and spectroscopic methods, such as UV-Vis spectroscopy, are commonly employed to study the pH-dependent speciation and to determine the formation constants of the various hydrolytic products. nih.gov The study of the aqueous speciation of metal complexes is crucial as the different species present can exhibit distinct reactivity. nih.gov
Table 1: pH-Dependent Hydrolytic Species of Indium(III) in Aqueous Solution
| pH Range | Dominant Indium(III) Species |
| < 3 | [In(H₂O)₆]³⁺ |
| 3 - 4 | [In(OH)(H₂O)₅]²⁺ |
| > 4 | [In(OH)₂(H₂O)₄]⁺, Polynuclear species, In(OH)₃ (precipitate) |
This table provides a simplified representation of the pH-dependent speciation. The exact distribution and pH ranges can vary with concentration and ionic strength.
In addition to mononuclear hydroxo complexes, the hydrolysis of indium(III) can lead to the formation of polynuclear species, where multiple indium centers are bridged by hydroxo or oxo ligands. scispace.com These polymerization processes are a common feature of the aqueous chemistry of highly charged metal ions.
Large-angle X-ray scattering studies on hydrolyzed indium(III) solutions have provided evidence for the formation of polynuclear complexes. scispace.com In both perchlorate and nitrate (B79036) media, the data are consistent with the formation of a dominant tetranuclear complex, [In₄(OH)₄]⁸⁺. scispace.com This complex is proposed to have a structure where four InO₆ octahedra share corners, with the indium atoms arranged at the vertices of a regular tetrahedron and bridged by single hydroxo groups. scispace.com The In-In distance in these polynuclear species has been determined to be approximately 3.89 Å. scispace.com
Besides this tetrameric cluster, other polynuclear indium(III) hydroxo and oxo complexes have been synthesized and characterized, often incorporating other ligands. These include hexanuclear and even larger polymeric structures. nih.gov The formation of these clusters highlights the tendency of indium(III) to form extended structures through olation and oxolation processes.
Redox Chemistry and Electron Transfer Processes Involving this compound
The +3 oxidation state is the most stable for indium. However, indium can also exist in lower oxidation states, primarily +1. Therefore, redox reactions involving the In(III)/In(I) couple are possible. The perchlorate anion is a strong oxidizing agent, but it is often kinetically inert at room temperature in the absence of a catalyst.
Electron transfer reactions involving indium complexes can proceed through either inner-sphere or outer-sphere mechanisms. libretexts.orglibretexts.org In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between the oxidant and the reductant. In an outer-sphere mechanism, the electron tunnels between the two redox partners without the formation of a covalent bridge.
Studies on the reduction of various Fe(III) complexes by aqueous In(I) have shown that the reactions are often promoted by the presence of bridging ligands, suggesting an inner-sphere mechanism. nih.gov Conversely, the reduction of [IrCl₆]²⁻ by In(I) appears to proceed via an outer-sphere pathway. nih.gov
While the redox chemistry of indium in other systems has been investigated, specific studies on the direct electron transfer processes involving this compound itself acting as either an oxidant or a reductant under typical laboratory conditions are scarce. The standard reduction potential of the In³⁺/In⁰ couple is -0.34 V, indicating that In³⁺ is a relatively poor oxidizing agent. The redox chemistry of indium(III) in perchlorate media is often linked to the use of external redox agents or catalysts. For instance, the reduction of perchlorate can be catalyzed by rhenium complexes, and vanadium redox cycles have been shown to enhance chlorate (B79027) reduction. nih.govnih.gov
Further research is required to fully elucidate the direct redox chemistry and electron transfer mechanisms of this compound in aqueous solutions.
Acid-Base Catalysis Mediated by this compound
This compound functions as a versatile catalyst, exhibiting both Lewis and Brønsted acidity, which underpins its utility in a wide array of chemical transformations.
Lewis Acid Catalysis in Organic Synthesis
Indium(III) salts are recognized as effective Lewis acid catalysts that are notably stable in the presence of water and can be reused. bath.ac.uk The Indium(III) cation is a soft Lewis acid that demonstrates high chemoselectivity and tolerance for various organic functional groups, including alcohols and amines, and can even be utilized in protic media. syncatmeth.es Its catalytic prowess has been harnessed for numerous organic reactions, such as nucleophilic additions, Diels-Alder reactions, and Friedel-Crafts reactions. syncatmeth.eswikipedia.org
The catalytic activity of Indium(III) is significantly influenced by its counterion. syncatmeth.esrsc.org In the case of this compound, the perchlorate anion (ClO₄⁻) is known to be very weakly coordinating. researchgate.net This property is advantageous as it leaves the Indium(III) center highly accessible for interaction with substrates, enhancing its Lewis acidity. In aqueous perchlorate solutions, the indium ion exists as the stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, with no evidence of inner-sphere complex formation with the perchlorate anion. rsc.org This high availability of the coordination sites on the indium cation is crucial for its catalytic function.
While specific studies focusing exclusively on Indium(III) perchlorate as a catalyst are less common than for its halide counterparts, its effectiveness can be inferred from the broad utility of other Indium(III) salts in organic synthesis. The stability of Indium(III) catalysts in aqueous media makes them an attractive and environmentally conscious choice for many organic transformations. nih.govacs.org
Table 1: Representative Organic Reactions Catalyzed by Indium(III) Lewis Acids
| Reaction Type | Description | Reference |
|---|---|---|
| Diels-Alder Reaction | Catalyzes the [4+2] cycloaddition between a conjugated diene and a dienophile. Indium(III) chloride has been shown to be effective at room temperature in an acetonitrile-water mixture. | wikipedia.org |
| Friedel-Crafts Acylation | Facilitates the acylation of aromatic rings. | wikipedia.org |
| Mukaiyama Aldol (B89426) Reaction | Promotes the aldol addition of silyl (B83357) enol ethers to aldehydes. Indium(III) chloride is an efficient catalyst for this reaction in water. | bath.ac.uk |
| Hydroarylation | Indium(III) salts catalyze the intramolecular hydroarylation of aryl propargyl ethers to synthesize 2H-chromenes. | syncatmeth.es |
| Heterocycle Synthesis | InCl₃ is a versatile catalyst for the synthesis of a wide range of biologically active heterocyclic compounds, often through multicomponent reactions. | nih.govalfa-chemistry.com |
| Transesterification | Indium iodide has been used to catalyze the acylation of amines and alcohols. | bath.ac.uk |
This table presents reactions catalyzed by various Indium(III) salts. Given the non-coordinating nature of the perchlorate anion, this compound is expected to be a competent catalyst for these and similar transformations.
Brønsted Acidity in Aqueous and Non-Aqueous Media
The Brønsted acidity of this compound in aqueous solutions is a direct consequence of the behavior of the hydrated indium cation, [In(OH₂)₆]³⁺. rsc.org The high positive charge and small ionic radius of the In³⁺ ion result in a high charge density, which strongly polarizes the oxygen-hydrogen bonds of the coordinated water molecules. This polarization weakens the O-H bonds, facilitating the release of a proton (H⁺) to the surrounding solvent and thus lowering the pH of the solution.
This acidic nature is a general feature of solutions containing hydrated polyvalent metal cations. For instance, a 0.14 mol/liter aqueous solution of indium sulfate (B86663) exhibits a pH of 1.85. wikipedia.org Similarly, a 5% aqueous solution of a reagent grade of hydrated indium perchlorate is specified to have a pH of 3.00 or less, confirming its acidic character. gfschemicals.com The hydrolysis reaction can be represented as:
[In(OH₂)₆]³⁺ + H₂O ⇌ [In(OH)(OH₂)₅]²⁺ + H₃O⁺
In non-aqueous media, the Brønsted acidity would depend on the presence of residual water molecules from the hydrate and the nature of the solvent itself. The coordinated water molecules can still act as proton donors, initiating acid-catalyzed reactions.
Photoreactivity and Light-Induced Transformations of this compound
Direct research on the specific photoreactivity and light-induced transformations of this compound is limited in the available literature. However, the photochemical behavior of other indium compounds provides insight into potential reactivity.
Indium's potential for photo-induced reactions has been demonstrated in various contexts:
Photoactivation of Indium Atoms: In matrix isolation studies, indium atoms have been shown to react with ammonia (B1221849) upon photoactivation. Irradiation at λ = 436 nm causes the metal atom to insert into an N-H bond, forming the divalent species HInNH₂. acs.org
Photosensitizing Complexes: Mononuclear Indium(III) complexes containing pyridylpyrrolide ligands have been developed as photosensitizers. These complexes exhibit intense absorption of visible light and can mediate photocatalytic dehalogenation and olefin reduction through ligand-centered redox processes. rsc.org
Semiconductor Photocatalysis: Indium-based sulfides, such as In₂S₃ and ZnIn₂S₄, have attracted significant attention for photocatalytic applications like CO₂ reduction. acs.org Their photocatalytic performance is linked to their suitable bandgap energies and unique electronic structures. acs.org
Porphyrin Derivatives: Indium(III) complexes of benzoporphyrin derivatives have shown enhanced in vitro photosensitizing efficacy compared to the metal-free ligands, which is attributed to a higher singlet oxygen-producing ability. nih.gov
While these examples involve more complex indium species or elemental indium, they highlight that the indium center can participate in or mediate photochemical processes. The photoreactivity of this compound itself remains an area for further investigation. Any potential photoreactivity would likely involve either excitation of the hydrated cation or interactions involving the perchlorate anion under high-energy irradiation, though perchlorates are generally considered photochemically stable.
Reactivity with Organic Substrates and Biomolecules (non-clinical, e.g., complexation for sensing)
The reactivity of this compound with organic substrates is primarily governed by the Lewis acidic nature of the In³⁺ cation. As a hard Lewis acid, it shows a strong affinity for hard Lewis bases, particularly oxygen- and nitrogen-containing functional groups that are prevalent in many organic molecules and biomolecules.
This complexation ability is the fundamental principle that could be exploited for applications in chemical sensing. By designing organic molecules (chemosensors) that exhibit a change in a measurable property (e.g., color or fluorescence) upon binding to In³⁺, it is possible to detect the presence of the ion.
While specific applications of Indium(III) perchlorate in this area are not widely documented, the broader field of indium-based sensors is well-established, particularly using indium oxides. mdpi.comnih.govacs.orgacs.org These sensors rely on surface interactions, but the underlying principle of indium's affinity for certain chemical groups is the same. The interaction of indium ions with biomolecules is also utilized in nuclear medicine, where the radioactive isotope Indium-111 is used for imaging, a process that requires complexation of the indium ion. ontosight.ai
The interaction between the In³⁺ ion from this compound and various functional groups could serve as the basis for developing novel sensors.
Table 2: Potential Interactions of In³⁺ with Organic Functional Groups for Sensing Applications
| Functional Group | Type of Interaction | Potential Sensing Mechanism |
|---|---|---|
| Carboxylate (-COO⁻) | Strong electrostatic interaction and coordination | Modulation of fluorescence or a colorimetric shift in a ligand containing this group. |
| Hydroxyl (-OH) | Coordination, especially in alcohols and phenols | Changes in the electronic properties of an attached chromophore or fluorophore. |
| Amine (-NH₂) / Pyridyl | Coordination via the nitrogen lone pair | Perturbation of photoinduced electron transfer (PET) or charge transfer (ICT) processes in a sensor molecule. |
| Thiol (-SH) | Coordination (In³⁺ is a borderline soft acid) | Formation of In-S bonds can lead to electrochemical or optical signals. |
| Phosphate (B84403) (-PO₄³⁻) | Strong electrostatic interaction and coordination | Interaction with phosphate groups in biomolecules like DNA or phospholipids (B1166683) could be transduced into a signal. |
The reactivity of this compound, therefore, presents opportunities for creating selective chemosensors for various analytes or for using the In³⁺ ion as a probe in biological systems in a non-clinical research context.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2H-chromenes |
| Alcohols |
| Aldehydes |
| Amines |
| Ammonia |
| Benzoporphyrin derivatives |
| Carbon Dioxide (CO₂) |
| HInNH₂ |
| Indium(III) chloride (InCl₃) |
| Indium(III) iodide |
| This compound |
| Indium(III) sulfate |
| Indium(III) triflate |
| Indium oxide (In₂O₃) |
| Indium sulfide (B99878) (In₂S₃) |
| Olefins |
| Perchloric acid |
| Pyridylpyrrolide |
| Silyl enol ethers |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in elucidating the electronic properties and bonding characteristics of indium(III) perchlorate (B79767) hydrate (B1144303). These methods offer a powerful lens through which the molecular and crystalline structures can be understood with high accuracy.
Density Functional Theory (DFT) for Molecular and Crystalline Structures
Density Functional Theory (DFT) has been utilized to investigate the geometries and vibrational frequencies of indium(III) aqua complexes. For instance, calculations on [In(H₂O)ₙ]³⁺ clusters (where n = 1–6) have been performed to model the inner hydration sphere of the indium(III) ion. rsc.org These studies help in assigning the vibrational modes observed in experimental Raman and infrared spectra of indium(III) perchlorate solutions. rsc.org The Raman spectra of these solutions show a distinct polarized band around 487 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the octahedral [In(H₂O)₆]³⁺ cation. rsc.org DFT calculations support the stability of this hexaaquaindium(III) ion in perchlorate solutions, indicating no inner-sphere complex formation with the perchlorate anion. rsc.org
Ab Initio Methods for High-Accuracy Electronic Calculations
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have provided high-accuracy data on the electronic structure of hydrated indium(III) ions. rsc.org Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been employed to optimize the geometries and calculate the vibrational frequencies of [In(H₂O)ₙ]³⁺ clusters. rsc.org For the [In(H₂O)₆]³⁺ cluster, these calculations have been crucial in confirming the assignment of vibrational modes. rsc.org Furthermore, calculations on a larger cluster, [In(OH₂)₁₈]³⁺, which includes the first and second hydration spheres, show good agreement with experimental vibrational frequencies and provide insights into the hydration enthalpy of the In³⁺ ion. rsc.org
| Computational Method | System | Calculated Property | Value | Experimental Value |
| HF/6-31G* | [In(OH₂)₁₈]³⁺ | ν₁(InO₆) frequency | 483 cm⁻¹ rsc.org | 487 cm⁻¹ rsc.org |
| Ab initio | [In(OH₂)₆]³⁺ | Binding Enthalpy | ~60% of experimental rsc.org | - |
| Ab initio | [In(OH₂)₁₈]³⁺ | Binding Enthalpy | Underestimates by ~15% rsc.org | - |
Table 1: Comparison of Theoretical and Experimental Data for Hydrated Indium(III) Ions
Relativistic Effects in Indium(III) Chemistry
For heavy elements like indium, relativistic effects can significantly influence their chemical properties. numberanalytics.com These effects arise from the high velocity of inner-shell electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. numberanalytics.comberkeley.edu This phenomenon alters bond lengths and strengths in indium compounds. numberanalytics.com While direct computational studies on the relativistic effects specifically in indium(III) perchlorate hydrate are not extensively documented in the provided results, the general principles of relativistic chemistry are applicable. numberanalytics.comberkeley.eduaps.org The inclusion of relativistic effects in theoretical models is crucial for accurately predicting the electronic structure and properties of compounds containing heavy elements like indium. aps.orgbohrium.com
Molecular Dynamics Simulations for Solution Phase Behavior
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of indium(III) perchlorate in aqueous solutions. These simulations can model the complex interplay of solvent and ions, providing insights into solvation dynamics and intermolecular interactions. nih.govmdpi.com
Solvation Dynamics of Indium(III) Ions in Perchlorate Solutions
In aqueous solutions, the indium(III) ion exists as a hydrated cation, primarily as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. rsc.orgresearchgate.net Raman and IR spectroscopic studies, supported by theoretical calculations, confirm the stability of this octahedral complex in perchlorate solutions. rsc.org The perchlorate ion (ClO₄⁻) is a weak Lewis base and generally does not penetrate the first hydration sphere of the In³⁺ ion. rsc.orgresearchgate.net MD simulations can be used to study the time-dependent response of the solvent to the charge distribution of the solute, a phenomenon known as solvation dynamics. rsc.org While specific MD simulation data for indium(III) perchlorate solvation dynamics is not detailed in the provided search results, the general methodology is well-established for studying ionic solutions. acs.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools for elucidating the intricate mechanisms of chemical reactions involving indium(III) ions. Density Functional Theory (DFT) is a particularly valuable method for investigating these pathways at the molecular level. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable mechanistic routes.
An example of this approach can be seen in studies of the interaction between indium(III) ions and organic molecules. For instance, the selective adsorption mechanism of indium(III) and iron(III) ions by epigallocatechin gallate (EGCG) has been investigated using DFT. nih.gov Such studies analyze parameters like bond lengths, bond order, and binding energies for the complexes formed, such as EGCG–In(III). nih.gov These computational analyses, which can also include Reduced Density Gradient (RDG) and Atoms-in-Molecules (AIM) analyses, reveal the nature of the interactions, which can include chelation and electrostatic attraction. nih.gov In the case of the EGCG and indium ion system, computational results have helped to explain experimental observations, such as the lower adsorption rate of In(III) compared to Fe(III) at certain pH levels. nih.gov This type of computational investigation provides fundamental insights into the coordination chemistry of the indium(III) ion, which is the reactive species from this compound in solution, and can guide the design of new separation and extraction processes. nih.gov
Prediction of Spectroscopic Signatures and Vibrational Modes
Computational methods are instrumental in the prediction and interpretation of spectroscopic data for hydrated indium(III) ions. Ab initio molecular orbital calculations, including methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can be used to calculate the vibrational frequencies of species like the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, which is the stable form of the indium ion in acidified perchlorate solutions. rsc.org
These theoretical predictions are crucial for assigning the vibrational modes observed in experimental Raman and infrared spectra. For instance, Raman spectra of indium(III) perchlorate solutions show distinct modes that have been assigned based on computational results. rsc.org A strongly polarized band around 487 cm⁻¹ is assigned to the symmetric stretching mode (ν₁) of the In-O bonds in the [In(OH₂)₆]³⁺ complex, which has octahedral (Oₕ) symmetry. rsc.org Other, weaker bands are also assigned to specific vibrational modes of this complex. rsc.org
The accuracy of these predictions is highly dependent on the theoretical model used. Early calculations on the [In(OH₂)₆]³⁺ cluster alone did not show good agreement with experimental values, which was attributed to the absence of the second hydration sphere in the model. rsc.org More sophisticated models, such as the [In(OH₂)₁₈]³⁺ cluster which includes the first and second hydration shells, yield calculated frequencies in much better agreement with experimental data. rsc.org For example, using a Hartree-Fock level of theory (HF/6-31G*), the calculated ν₁(InO₆) mode for the [In(OH₂)₁₈]³⁺ cluster is 483 cm⁻¹, which compares well with the experimental value of 487 cm⁻¹. rsc.org
Table 1: Experimental and Computationally Predicted Vibrational Modes for the Hexaaquaindium(III) Ion, [In(OH₂)₆]³⁺
Development of Force Fields for Indium(III) Perchlorate Systems
The simulation of large, complex systems containing indium(III) perchlorate over long timescales, such as in molecular dynamics (MD) studies, requires the use of empirical force fields. ethz.chj-octa.com A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. j-octa.com The accuracy of MD simulations is fundamentally determined by the quality of the underlying force field. ethz.ch
The development of a specific force field for an indium(III) perchlorate system would involve several steps. Classical force fields are typically categorized into classes. j-octa.com Class I force fields include terms for bonds, angles, torsions, and non-bonded (van der Waals and electrostatic) interactions. j-octa.com Class II force fields add cross-terms (e.g., bond-angle coupling) for greater accuracy. j-octa.com Class III force fields may also incorporate effects like charge polarization. j-octa.com
The parameterization process is a critical challenge, especially for less common species like indium ions. ethz.ch This process involves:
Defining the Functional Form: Choosing the potential energy functions that will describe the interactions. This includes terms for the indium ion, the perchlorate anion, and water molecules, as well as their interactions with each other.
Parameter Derivation: The parameters for these functions are typically derived by fitting to a combination of experimental data and high-level quantum mechanical calculations (ab initio MD or AIMD). j-octa.comresearchgate.net For the [In(OH₂)₆]³⁺ ion, for example, parameters for the In-O bond stretching and O-In-O angle bending would be optimized to reproduce experimental vibrational frequencies and geometries from quantum chemistry calculations. rsc.org
Validation: The resulting force field is then tested by performing simulations and comparing the results with known experimental properties, such as density, diffusion coefficients, and radial distribution functions. researchgate.netethz.ch
Recent advancements in force field development utilize machine learning (ML) models trained on ab initio potential energy surfaces to accelerate and improve the accuracy of parameterization. ethz.ch For an indium(III) perchlorate system, this would involve generating a large dataset of quantum mechanical calculations for various configurations of ions and water molecules to train an ML model that can predict energies and forces, retaining a physics-based functional form. ethz.ch
Computational Screening for Novel Indium(III) Perchlorate-Based Materials
Computational screening is a powerful strategy for the discovery of new materials with desired properties, and it can be applied to systems involving indium(III) ions. By using computational models to predict the performance of a large number of candidate materials, researchers can prioritize the most promising ones for experimental synthesis and testing.
This approach is particularly useful in fields like materials science and separation chemistry. For example, DFT calculations can be used to screen potential adsorbent materials for the selective recovery of indium ions from aqueous solutions. nih.gov In a virtual screening study, the binding energies between the indium(III) ion and various functional groups on a proposed adsorbent can be calculated. A stronger binding energy suggests a higher affinity and potentially better adsorption performance.
A practical example is the computational investigation of epigallocatechin gallate (EGCG) for the selective adsorption of indium ions over other metal ions, like iron. nih.gov By calculating the binding energies of both EGCG–In(III) and EGCG–Fe(III) complexes, the study could predict and explain the selectivity observed in experiments. nih.gov These theoretical insights provide a molecular-level understanding that can guide the design of improved tannin-based adsorbents for targeted ion separation. nih.gov This methodology could be extended to screen libraries of other ligands or polymer frameworks for their potential to form novel materials with indium(III) perchlorate, for applications ranging from catalysis to advanced materials.
Advanced Applications in Materials Science and Catalysis
Indium(III) Perchlorate (B79767) Hydrate (B1144303) as a Precursor for Inorganic Materials Synthesis
Indium(III) perchlorate hydrate serves as an effective starting material for producing a variety of indium-containing inorganic compounds with tailored properties for electronic, optoelectronic, and catalytic applications.
Fabrication of Indium Oxide and Hydroxide (B78521) Nanomaterials
Indium(III) hydroxide (In(OH)₃) and its derivative, indium(III) oxide (In₂O₃), are significant materials in various technological fields. indiumhydroxide.com The synthesis of these compounds often begins with an indium salt, and while indium nitrate (B79036) and indium chloride are commonly used, indium(III) perchlorate can also serve as a precursor. wikipedia.org The typical synthesis involves the precipitation of indium hydroxide from an aqueous solution containing In³⁺ ions by adjusting the pH. researchgate.netresearchgate.net For instance, neutralizing a solution of an In³⁺ salt leads to the formation of a white precipitate which, upon aging, yields indium(III) hydroxide. wikipedia.org
Indium oxide nanoparticles can then be obtained through the thermal decomposition (calcination) of the synthesized indium hydroxide. indiumhydroxide.comresearchgate.net This dehydration process typically preserves the morphology of the precursor, allowing for the creation of In₂O₃ nanomaterials with specific shapes, such as nanocubes. researchgate.net The properties of the resulting indium oxide nanoparticles, including particle size and shape, can be controlled by adjusting synthesis parameters like pH, temperature, and the presence of capping agents. researchgate.netresearchgate.netthaiscience.info These nanomaterials are crucial for applications in transparent conducting oxides, gas sensors, and solar cells. indiumhydroxide.comsigmaaldrich.com
Table 1: Synthesis of Indium Oxide and Hydroxide Nanomaterials
| Precursor | Synthesis Method | Resulting Nanomaterial | Key Findings |
|---|---|---|---|
| Indium(III) salt (e.g., nitrate, chloride) | Co-precipitation | Indium Hydroxide (In(OH)₃) nanoparticles | Particle size can be controlled within the range of 11.76–20.76 nm by varying the pH from 8 to 11. researchgate.netresearchgate.net |
| Indium Hydroxide (In(OH)₃) nanocubes | Hydrothermal synthesis followed by dehydration | Single-crystalline Indium Oxide (In₂O₃) nanocubes | The morphology of the In₂O₃ nanocrystals is retained from the In(OH)₃ precursor. researchgate.net |
| Indium(III) nitrate n-hydrate and PVP | Polymerized complex method followed by calcination | Indium Oxide (In₂O₃) nanoparticles | Crystalline In₂O₃ nanoparticles with sizes of 15-25 nm are formed. thaiscience.info |
Synthesis of Indium Sulfides, Selenides, and Phosphides
Beyond oxides, this compound can be a precursor for the synthesis of other important indium-based chalcogenides and pnictides. The synthesis of indium sulfides (In₂S₃), indium selenides (In₂Se₃), and indium phosphides (InP) often involves the reaction of an indium source with a respective sulfur, selenium, or phosphorus source under specific conditions, such as solvothermal or hydrothermal methods. While direct use of indium(III) perchlorate for these specific compounds is less commonly documented in readily available literature compared to indium chloride or nitrate, its role as a soluble In³⁺ source makes it a plausible candidate for such syntheses.
Deposition of Indium-Containing Thin Films (e.g., Atomic Layer Deposition, Chemical Vapor Deposition)
Indium-containing thin films are critical components in many electronic and optoelectronic devices. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are key techniques for depositing high-quality, uniform thin films. The choice of precursor is paramount for a successful deposition process. While a variety of indium compounds have been explored as ALD and CVD precursors, there is a continuous search for precursors that offer high growth rates, self-limiting reactions, and result in films with low impurity content. researchgate.netmdpi.com
Indium(III) perchlorate, being a salt, is not a typical volatile precursor for ALD or CVD. These methods generally require precursors that can be vaporized and transported to the substrate surface. However, research into new precursors is ongoing, and solution-based deposition techniques, where a precursor like indium(III) perchlorate could be utilized, offer an alternative route for thin film fabrication. For instance, a homoleptic indium(III) triazenide precursor has been successfully used for the thermal ALD of In₂O₃ thin films, demonstrating high growth rates and producing films with good electrical and optical properties. rsc.org This highlights the importance of precursor development in advancing thin film technology.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of the In³⁺ cation to form strong coordination bonds with various organic linkers makes it a valuable component in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. rsc.orgzeolit.hr
This compound as a Metal Source in MOF Synthesis
This compound can serve as the metal source in the synthesis of indium-based MOFs. The synthesis typically involves the reaction of the indium salt with a multitopic organic linker in a suitable solvent system, often under solvothermal or hydrothermal conditions. zeolit.hracs.org The choice of the indium salt can influence the resulting MOF structure. acs.org The perchlorate anion (ClO₄⁻) is generally considered to be a weakly coordinating anion, which can be advantageous as it is less likely to compete with the organic linker for coordination sites on the indium center.
For example, various indium-based MOFs have been synthesized using different indium sources and organic linkers, leading to structures with diverse topologies and properties. zeolit.hracs.orgresearchgate.net The introduction of different functional groups on the organic linkers or the use of mixed-linker strategies can further tune the structure and functionality of the resulting MOFs. nih.govsemanticscholar.org
Structural Diversity and Topology of Indium-Based Coordination Polymers
Indium-based coordination polymers exhibit a remarkable degree of structural diversity, which is influenced by factors such as the coordination geometry of the indium ion, the nature of the organic linker, and the synthesis conditions. acs.orgresearchgate.netresearchgate.net The In³⁺ ion can adopt various coordination numbers, leading to different network topologies. zeolit.hr
The use of different organic linkers, such as polycarboxylates and N-donor ligands, results in a wide range of framework structures, from one-dimensional chains to complex three-dimensional networks. researchgate.netresearchgate.netrsc.org For instance, the reaction of indium halides with bidentate ligands like 4,4'-bipyridine (B149096) has produced 2D coordination polymers with honeycomb-like topologies. researchgate.net The structural diversity of these materials is a key area of research, as it directly impacts their physical and chemical properties, including porosity, stability, and catalytic activity. acs.orgnih.govsemanticscholar.org The study of these structures through techniques like single-crystal X-ray diffraction is crucial for understanding their properties and designing new materials with desired functionalities. acs.orgresearchgate.net
Table 2: Examples of Indium-Based Coordination Polymers and MOFs
| Indium Source | Organic Linker(s) | Resulting Structure | Topology | Reference |
|---|---|---|---|---|
| Various In(III) sources | 1,1′-ferrocenedicarboxylic acid | Polymorphous MOFs (CAU-43, In-MIL-53-FcDC) | Varies | acs.org |
| InCl₃, InI₃ | 4,4′-bipyridine, 1,2-di(4-pyridyl)ethylene, 1,2-di(4-pyridyl)ethane | 2D coordination polymers | Honeycomb-like (6,3)-net (hcb), semi-regular uninodal 3-c net (fes) | researchgate.net |
| Elemental Indium | 1,2,4,5-benzenetetracarboxylic acid | 3D open framework (MIL-117) | Contains infinite chains of cis-sharing In-centered octahedra | zeolit.hr |
| In³⁺ | 1,2,4-benzenetricarboxylic acid, 1,4-benzenedicarboxylate | 3D porous coordination polymer | Novel porous framework with nanotubular open channels | osti.gov |
Catalytic Applications in Organic Transformations
This compound has emerged as a noteworthy Lewis acid catalyst in a variety of organic transformations. Its utility stems from the strong electron-withdrawing nature of the perchlorate anion, which enhances the Lewis acidity of the indium(III) center, and its convenient handling as a hydrated solid. sigmaaldrich.comstrem.comcalpaclab.comamericanelements.com While research on this compound is not as extensive as that on other indium salts like indium(III) chloride and indium(III) triflate, existing studies and analogies to these related compounds highlight its potential in catalysis. researchgate.netrsc.orgacs.org
Electrophilic Aromatic Substitution Reactions
While direct, extensive research focusing solely on this compound as a catalyst for a broad range of electrophilic aromatic substitution reactions is limited, its role in Friedel-Crafts reactions, a key class of electrophilic aromatic substitution, is documented. The high Lewis acidity of the indium(III) cation, amplified by the perchlorate counterion, allows it to activate electrophiles, facilitating their attack on aromatic rings.
Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Friedel-Crafts, Aldol (B89426) Condensations)
Indium(III) salts, in general, are recognized for their ability to catalyze the formation of carbon-carbon bonds. researchgate.netrsc.org
Friedel-Crafts Reactions: Research has demonstrated the effectiveness of indium(III) complexes in Friedel-Crafts acylations. A significant finding is the potent catalytic system formed by the combination of an indium(III) complex with lithium perchlorate for the acylation of electron-rich aromatic compounds. mdpi.org In one study, the acylation of anisole (B1667542) with acetic anhydride (B1165640) was investigated using various indium catalysts. Indium(III) perchlorate octahydrate showed notable catalytic activity in acetonitrile. sciforum.net The use of perchlorate as a counterion or as an additive in the form of lithium perchlorate was found to be critical for achieving high yields, suggesting the formation of a highly reactive cationic species. mdpi.orgsciforum.net
| Catalyst System | Additive | Solvent | Yield (%) | Reference |
| InCl₃ | - | MeCN | 25 | sciforum.net |
| In(OTf)₃ | - | MeCN | 28 | sciforum.net |
| In(ClO₄)₃·8H₂O | - | MeCN | 57 | sciforum.net |
| InCl₃ | 3 mol% AgClO₄ | MeCN | 82 | sciforum.net |
| In(OTf)₃ | 4 mol% LiClO₄ | MeNO₂ | 95 | mdpi.org |
Diels-Alder Reactions: While specific studies focusing on this compound for Diels-Alder reactions are not prevalent, other indium(III) salts like indium(III) chloride and indium(III) triflate have been successfully employed as catalysts for these cycloadditions. nih.govrsc.orgnih.gov The Lewis acidity of the indium center is crucial for activating the dienophile, thereby accelerating the reaction. Given the demonstrated Lewis acidity of indium(III) perchlorate, it is a plausible candidate for catalyzing such transformations.
Aldol Condensations: Similar to Diels-Alder reactions, the application of this compound in aldol condensations is not extensively documented. However, the broader family of indium(III) complexes is known to catalyze Mukaiyama-aldol reactions, which involve the reaction of silyl (B83357) enol ethers with carbonyl compounds. mdpi.org This suggests the potential of this compound to act as a Lewis acid catalyst in related C-C bond-forming reactions.
Asymmetric Catalysis and Chiral Induction
The development of asymmetric catalytic systems is a significant area of modern organic synthesis. While there is no specific research found detailing the use of this compound in combination with chiral ligands for asymmetric catalysis, the development of chiral indium(III) complexes for enantioselective reactions is an active field. nih.govnih.gov For instance, chiral indium(III) complexes have been developed that effectively catalyze enantioselective Diels-Alder reactions. nih.gov The principle of using a chiral ligand to induce asymmetry in the coordination sphere of the metal is well-established, and it is conceivable that this compound could be employed as a precursor for the in-situ generation of such chiral catalysts.
Heterogeneous Catalysis Development and Surface Chemistry
Electrochemical Applications and Energy-Related Technologies
Electrolyte Component Research in Specific Energy Storage Devices
Perchlorates are known for their use as electrolyte salts in some battery systems due to their high ionic conductivity and electrochemical stability. americanelements.com Spectroscopic studies have investigated the hydration of indium(III) ions in aqueous perchlorate solutions, providing insights into the coordination environment of the In³⁺ ion, which is relevant for understanding its behavior in an electrolyte. rsc.org These studies indicate that in perchlorate solutions, the indium(III) ion exists as the stable hexaaquaindium(III) ion, [In(OH₂)₆]³⁺. rsc.org However, specific research detailing the investigation and performance of this compound as a primary electrolyte component in modern energy storage devices like lithium-ion batteries or supercapacitors is not prominent in the available scientific literature.
Electrocatalysis Research (e.g., CO2 reduction, oxygen evolution reaction)
In the quest for sustainable energy solutions and carbon utilization, the electrochemical reduction of carbon dioxide (CO₂RR) into valuable chemicals is a significant area of research. Indium-based materials have been identified as promising electrocatalysts for this conversion, particularly for the selective production of formate (B1220265) (HCOO⁻).
While direct use of this compound as an electrocatalyst is not common, its high solubility makes it a viable precursor for the synthesis of indium-based catalytic materials, such as indium oxides (In₂O₃) or indium sulfides. wikipedia.orgwikipedia.org The synthesis of these catalysts often involves dissolving a soluble indium salt, like the perchlorate, and subsequently inducing precipitation or deposition onto a substrate. ontosight.aithaiscience.info
Research into indium-based catalysts has demonstrated their effectiveness in CO₂RR. These catalysts show a strong affinity for binding key intermediates in the CO₂ reduction pathway, which promotes the selective formation of formate while minimizing the competing hydrogen evolution reaction (HER). americanelements.com Studies on three-dimensional hierarchical porous indium catalysts have shown high Faradaic efficiencies for formate production, reaching approximately 90% over a potential range of -1.0 to -1.2 V (vs. RHE). researchgate.net Furthermore, these porous catalysts exhibit long-term stability, maintaining performance for over 24 hours. researchgate.net
The performance of various indium-based electrocatalysts, which can be synthesized from precursors like this compound, is summarized in the table below.
Table 1: Performance of Indium-Based Electrocatalysts in CO₂ Reduction
| Catalyst Type | Product | Max. Faradaic Efficiency (FE) | Potential (vs. RHE) | Current Density |
|---|---|---|---|---|
| 3D Porous Indium | Formate | ~90% | -1.0 to -1.2 V | - |
| In Single-Atom on N-doped Carbon | Formate | 96% | -0.65 V | 8.87 mA cm⁻² |
| Zn-stabilized Indium Sulfide (B99878) | Formate | 99.3% | - | 300 mA cm⁻² |
This table is generated based on data from multiple research findings on indium-based catalysts. thaiscience.infoamericanelements.comresearchgate.net
Applications in Optical and Sensing Technologies
This compound also finds applications in the development of materials for optical technologies, specifically in the areas of luminescence and chemical sensing.
Indium(III) perchlorate is utilized in the synthesis of novel luminescent materials. americanelements.com Its role is typically as a source of the Indium(III) ion, which can form the core of a luminescent coordination complex. For instance, researchers have synthesized a novel mixed-ligand complex, [In(Me-phen)Cl₃(DMSO)], starting from hydrated indium perchlorate. researchgate.net In such complexes, the photoluminescent properties are influenced by the ligands surrounding the central indium ion.
The study of luminescence quenching, a process that decreases the intensity of fluorescence, is another area where indium perchlorate is used. It has been employed as a reagent-grade chemical in studies involving fluorescence quenching processes. dss.go.th Quenching mechanisms are critical for developing optical sensors, where the change in luminescence upon interaction with a target analyte forms the basis of detection.
The properties of a luminescent indium complex synthesized using an indium perchlorate precursor are detailed below.
Table 2: Properties of the [In(Me-phen)Cl₃(DMSO)] Luminescent Complex
| Property | Detail |
|---|---|
| Precursor | Hydrated Indium Perchlorate |
| Ligands | 3-methyl-1,10-phenanthroline (Me-phen), Chloride (Cl), Dimethyl sulfoxide (B87167) (DMSO) |
| Coordination Geometry | Octahedral |
| Application | Potential for photoluminescent materials |
This table is based on the characterization of a novel indium complex. researchgate.net
While Indium(III) perchlorate is involved in fundamental luminescence and quenching studies relevant to sensor development, specific examples of its use in the final design and fabrication of chemosensors for non-clinical analytes are not prominently documented in available research. The development of such sensors remains a potential future application.
Environmental Speciation and Transformation Studies
Geochemical Mobility and Transport in Aquatic and Terrestrial Systems
The mobility and transport of indium(III) perchlorate (B79767) hydrate (B1144303) in the environment are largely governed by the high solubility and mobility of the perchlorate anion. frtr.govclu-in.org Perchlorate salts readily dissolve in water, and the anion does not sorb well to mineral surfaces or organic matter. clu-in.org This leads to its high mobility in both surface water and groundwater, potentially causing widespread contamination from a release point. clu-in.org The persistence of perchlorate in the environment is notable; despite being a strong oxidizing agent, its reduction is kinetically slow under typical environmental conditions. clu-in.orgclu-in.orgnih.gov The tetrahedral structure of the perchlorate ion, with four oxygen atoms surrounding a central chlorine atom, sterically hinders reductants from attacking the chlorine atom. clu-in.org
Conversely, the geochemical mobility of the indium(III) ion is more complex and highly dependent on environmental conditions, particularly pH. mit.edu In acidic environments, such as those affected by acid mine drainage, indium can exist in a dissolved and mobile state. mit.edu However, as the pH increases, indium tends to associate with particulate phases, primarily through sorption to iron oxides. mit.edumit.edu Industrial sources like metal smelting and coal combustion are significant contributors to environmental indium. mit.edumit.edu While the use of indium in electronics and semiconductors is growing, current releases from these industries are considered relatively small but may increase. mit.edu
The transport of these contaminants can also be influenced by biological vectors. Migratory animals like fish and birds can accumulate and transport contaminants, potentially creating localized areas of high concentration in aquatic systems. nih.gov
Biotic and Abiotic Degradation Pathways of Indium(III) Perchlorate Hydrate
The degradation of this compound in the environment is primarily focused on the transformation of the perchlorate anion, as the indium cation is a metallic element and does not undergo degradation in the same manner.
Biotic Degradation:
The primary mechanism for perchlorate degradation is through microbial action. enviro.wiki A diverse range of bacteria, known as perchlorate-respiring bacteria (PRB), can use perchlorate as a terminal electron acceptor during anaerobic respiration, reducing it to the innocuous chloride ion (Cl⁻) and water. serdp-estcp.milresearchgate.netethz.ch This process is most effective under anaerobic (oxygen-free) conditions. clu-in.org The presence of other electron acceptors, such as oxygen and nitrate (B79036), can inhibit perchlorate reduction. researchgate.netclu-in.org The pathway for biotic perchlorate reduction generally proceeds as follows:
Perchlorate (ClO₄⁻) → Chlorate (B79027) (ClO₃⁻) → Chlorite (B76162) (ClO₂⁻) → Chloride (Cl⁻) + Oxygen (O₂) enviro.wiki
The enzyme chlorite dismutase, present in many perchlorate-reducing bacteria, plays a key role in the final step of this pathway. clu-in.org The addition of an electron donor (a carbon source) like acetate (B1210297) or lactate (B86563) can enhance the rate of perchlorate biodegradation in contaminated soils and groundwater. clu-in.orgnih.gov
Abiotic Degradation:
Abiotic degradation of perchlorate is generally considered to be very slow under typical environmental conditions. clu-in.org While it is a strong oxidant, the high activation energy required for its reduction makes it persistent in the absence of microbial activity. clu-in.orgnih.gov Some innovative technologies are exploring abiotic reduction methods, such as using zero-valent iron (ZVI) in conjunction with UV radiation, but these are not significant natural degradation pathways. clu-in.org
Interaction with Natural Organic Matter and Mineral Surfaces
The interaction of the components of this compound with environmental matrices is a tale of two distinct behaviors.
The perchlorate anion exhibits very limited interaction with natural organic matter and mineral surfaces. clu-in.org Its poor sorption characteristics contribute to its high mobility in soil and water. clu-in.orgresearchgate.net This means that once released, perchlorate can travel long distances in groundwater plumes without significant retardation. enviro.wiki
In contrast, the indium(III) cation shows a strong affinity for certain environmental surfaces. Its interaction is significantly influenced by pH. As pH increases, indium readily sorbs to iron oxides, which are common mineral surfaces in soils and sediments. mit.edumit.edu This process can effectively immobilize indium, reducing its concentration in the dissolved phase. mit.edu Indium is also known to be hosted in various sulfide (B99878) minerals, with sphalerite (a zinc sulfide mineral) being a primary carrier. mdpi.comresearchgate.net Secondary indium-bearing minerals can include hydroxides and carbonates. researchgate.net
Development of Environmental Monitoring Strategies for Indium and Perchlorate Species
Effective management of potential contamination from this compound requires robust monitoring strategies for both indium and perchlorate.
Perchlorate Monitoring: The primary analytical method for detecting perchlorate in environmental samples is ion chromatography (IC) . clu-in.orgnih.govnih.gov Advances in this technique have allowed for the detection of perchlorate at very low concentrations, down to the parts-per-billion (ppb) level, which was a crucial development in identifying the widespread nature of perchlorate contamination. frtr.gov Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) can also be used for quantifying perchlorate and other anions in various biological and environmental samples. nih.gov Biomonitoring, which involves measuring contaminant levels in human or animal tissues (e.g., urine), can provide direct information on exposure. nih.gov
Indium Monitoring: Monitoring for indium in environmental and biological samples often involves highly sensitive analytical techniques. Graphite furnace atomic absorption spectrophotometry is one such method used for the biological monitoring of workers exposed to indium-containing particles. nih.gov Statistical analysis of indium concentrations in various environmental matrices like soil, moss, and water is employed in environmental management plans to track potential increases over time. scholasticahq.com Environmental monitoring programs are becoming increasingly important due to the rising use of indium in emerging technologies and the recognition of potential health impacts from exposure. nih.gov
A comprehensive monitoring strategy would involve regular sampling of groundwater, surface water, and soil at and around potential release sites, utilizing these analytical techniques to determine the concentration and spatial distribution of both indium and perchlorate.
Technologies for Remediation of Perchlorate-Containing Indium Waste Streams
The remediation of waste streams containing this compound must address both the soluble and mobile perchlorate and the potentially valuable indium.
Perchlorate Remediation: A variety of technologies have been developed and implemented for the removal and destruction of perchlorate from water and soil. These can be broadly categorized as physical and biological methods.
| Technology Category | Specific Technologies | Description |
| Physical Removal | Ion Exchange (IX) frtr.govclu-in.orgnih.gov | A widely used and proven technology where perchlorate ions are exchanged for other anions (typically chloride) on a resin. frtr.gov |
| Reverse Osmosis & Nanofiltration frtr.govclu-in.org | Membrane filtration processes that can physically separate perchlorate from water. frtr.gov | |
| Granular Activated Carbon (GAC) frtr.govclu-in.org | While less effective than ion exchange for perchlorate, it can be used in some treatment scenarios. clu-in.org | |
| Biological Degradation | In Situ Bioremediation serdp-estcp.milclu-in.org | Involves stimulating native microorganisms in the subsurface to degrade perchlorate by adding an electron donor. serdp-estcp.milclu-in.org |
| Ex Situ Bioreactors enviro.wikinih.govepa.gov | Contaminated water is pumped out of the ground and treated in engineered reactors where conditions are optimized for microbial perchlorate degradation. enviro.wikiepa.gov |
Indium Recovery and Remediation: The remediation of indium-containing waste is often focused on recovery due to its economic value. usgs.gov Hydrometallurgical processes are commonly employed.
| Technology | Description |
| Leaching | The use of acids, such as sulfuric acid or hydrochloric acid, to dissolve indium from solid waste materials like e-waste. phoenixrefining.commdpi.com |
| Solvent Extraction | A method to selectively separate indium from the leach solution using an organic extractant. mdpi.com |
| Sorption | The use of solid materials (sorbents) to selectively absorb or adsorb indium from a solution. phoenixrefining.com |
| Chloride Volatilization | An innovative process that converts indium oxide into a volatile indium chloride compound, which can then be easily separated and collected. questmetals.com |
For a mixed waste stream containing both indium and perchlorate, an integrated approach would be necessary. This could involve an initial step to recover indium, followed by a biological treatment process to degrade the perchlorate in the remaining aqueous waste.
Advanced Analytical Methodologies for Detection and Quantification
Atomic Spectrometry for Indium Quantification (e.g., Inductively Coupled Plasma – Mass Spectrometry (ICP-MS), Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS))
Atomic spectrometry techniques are fundamental for the quantification of the total indium concentration in samples that contain indium(III) perchlorate (B79767) hydrate (B1144303). These methods are distinguished by their high sensitivity and low detection limits.
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly effective technique for determining the elemental makeup of a sample. youtube.com It employs an inductively coupled plasma to ionize the sample, after which a mass spectrometer separates and measures the ions according to their mass-to-charge ratio. For the analysis of indium, ICP-MS provides exceptionally low detection limits, frequently in the parts-per-trillion (ppt) range, making it suitable for trace and ultra-trace analysis. uzh.chyoutube.com The technique's high sensitivity is crucial for applications such as environmental monitoring. youtube.com
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) also utilizes an inductively coupled plasma to excite atoms and ions, which then emit light at characteristic wavelengths. youtube.com The intensity of this emitted light is directly proportional to the element's concentration in the sample. While generally having higher detection limits than ICP-MS, typically in the parts-per-billion (ppb) range, ICP-OES is a robust and commonly used method for indium quantification. horiba.com It is less prone to certain interferences when compared to ICP-MS. horiba.com
Atomic Absorption Spectrometry (AAS) is another well-established method for the quantification of indium. It functions by measuring the absorption of light by free atoms in a gaseous state. A light source that emits a wavelength specific to indium is directed through an atomized sample, and the amount of light absorbed correlates to the indium concentration. Graphite furnace AAS (GFAAS) provides enhanced sensitivity over flame AAS, with detection limits that can be in the low ppb range. horiba.com
Table 1. Comparison of Atomic Spectrometry Techniques for Indium Quantification
| Technique | Typical Detection Limits for Indium | Key Advantages |
|---|---|---|
| ICP-MS | 1-10 ppt (B1677978) horiba.com | Highest sensitivity, capable of isotopic analysis. horiba.comyoutube.com |
| ICP-OES | 1-10 ppb horiba.com | Robust, high throughput, fewer problematic matrix interferences than GFAAS. horiba.com |
| GFAAS | Sub-ppb to low ppb | High sensitivity, lower instrumentation cost than ICP-MS. horiba.com |
| Flame AAS | ppm range | Generally poorer detection limits than ICP-OES. horiba.com |
Chromatographic Techniques for Perchlorate Anion and Indium Speciation
While atomic spectrometry is excellent for quantifying total indium, chromatographic techniques are vital for the separation and quantification of the perchlorate anion and for the speciation of different forms of indium that may be present in a solution.
Ion Chromatography (IC) for Perchlorate Analysis
Ion Chromatography (IC) is recognized as an effective and standard method for the determination of the perchlorate anion (ClO₄⁻). thermofisher.comchromatographyonline.com In this technique, a liquid sample is introduced into a column that contains an ion-exchange resin. The perchlorate anions are separated from other anions based on their affinity for this resin. analysis.rs To enhance detection sensitivity, a suppressor is frequently used to lower the background conductivity of the eluent before the sample reaches a conductivity detector. analysis.rsnih.gov IC can achieve low detection limits for perchlorate, often in the µg/L (ppb) range. chromatographyonline.comnih.gov U.S. EPA Method 314.0, for instance, was developed for perchlorate analysis in drinking water by IC and reports a minimum detection limit of 0.53 μg/L. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Indium Complexes and Organoindium Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that merges the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov This method is especially valuable for the speciation of indium, which can be present in various forms such as free ions, inorganic complexes, and organoindium species. researchgate.net The LC component separates these different species based on their chemical properties, and the MS component provides identification and quantification based on their mass-to-charge ratios. nih.govresearchgate.net Understanding the speciation of an element is crucial as its properties and toxicity can vary significantly with its chemical form. analytik-jena.com The coupling of LC with ICP-MS is a well-established and powerful technique for the reliable determination of ultra-traces of element species. analytik-jena.com
Electrochemical Techniques for Indium(III) Perchlorate Hydrate Analysis
Electrochemical methods present an alternative to spectroscopic and chromatographic techniques for the analysis of this compound. They are often characterized by their cost-effectiveness and portability.
Voltammetric Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric methods operate by applying a potential to an electrode and measuring the subsequent current, which is proportional to the concentration of the electroactive species, in this case, indium(III). youtube.com
Cyclic Voltammetry (CV) is a versatile technique for studying the electrochemical behavior of a substance. youtube.com By sweeping the potential of an electrode and measuring the current, it provides information on the redox potentials and kinetics of the In(III)/In(0) couple. researchgate.netfrontiersin.org CV is primarily a qualitative tool that offers valuable insights into reaction mechanisms. frontiersin.org
Differential Pulse Voltammetry (DPV) is a more sensitive quantitative voltammetric method. It applies regular voltage pulses over a linear potential sweep. By measuring the current before and at the end of each pulse and plotting the difference, it enhances the desired current signal relative to the background, leading to lower detection limits than CV. researchgate.net DPV can be effectively used for the determination of indium(III) concentrations. researchgate.net
Potentiometric and Conductometric Analysis
Potentiometry measures the potential difference between two electrodes in a solution under zero current conditions. youtube.com An ion-selective electrode (ISE) that is sensitive to indium(III) ions can be used for the direct potentiometric determination of indium concentration. researchgate.net The potential of the ISE would be logarithmically related to the activity of the indium(III) ions. youtube.com Studies have demonstrated the determination of indium(III) in a linear concentration range of 6 x 10⁻¹⁰ to 1 x 10⁻² mol L⁻¹ using such sensors. researchgate.net
Conductometry involves measuring the electrical conductivity of a solution, which depends on the total concentration and mobility of all ions present. For a solution of this compound, the conductivity would be a function of the concentrations of the hydrated In³⁺ ions and ClO₄⁻ ions. While not specific to indium(III), conductometry can be employed to monitor changes in the total ionic concentration, such as during a titration.
Sensor Development for On-Site Monitoring of Other Analytes Using this compound
A thorough search of scientific databases yields no specific examples of sensor development where this compound is utilized as a primary component for the on-site monitoring of other analytes. Research in the field of chemical sensors involving this compound has predominantly focused on the detection of its constituent ions, namely indium(III) or perchlorate.
The Lewis acidic nature of the indium(III) ion could theoretically be exploited in sensor design. For instance, its interaction with Lewis basic analytes could form the basis of a detection mechanism. However, published research has yet to translate this potential into practical sensor applications for on-site monitoring of specific external analytes. The development of such sensors would require significant research to establish selectivity, sensitivity, and a reliable signal transduction method in the presence of this compound. Without such dedicated studies, any discussion on this topic would be purely speculative.
Hyphenated Techniques for Comprehensive Characterization and Speciation Studies
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the detailed analysis of complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are widely used for characterization and speciation studies.
Similarly, CE-MS, a technique well-suited for the separation and speciation of ionic compounds, has not been specifically documented in the context of using this compound as an electrolyte or reagent to facilitate the analysis of other substances. Although the principles of these techniques are well-established, their direct application in conjunction with this compound for the purposes outlined remains an unexplored area in the available scientific literature.
Future Research Directions and Emerging Opportunities
Sustainable Synthesis Routes and Resource Efficiency in Indium(III) Chemistry
The growing demand for indium in technologies like flat-panel displays and photovoltaics has highlighted its status as a critical raw material. bohrium.comvotechnik.com This has spurred research into more sustainable and resource-efficient chemical practices. A key focus is the development of "green chemistry" approaches to synthesize indium compounds, minimizing waste and avoiding hazardous reagents. iupac.orgsphinxsai.com
Novel Applications in Nanotechnology and Advanced Functional Materials
Indium(III) perchlorate (B79767) hydrate (B1144303) is a versatile compound with emerging applications in the synthesis of nanomaterials and advanced functional materials. ontosight.ai Its catalytic properties are being harnessed to create complex molecular structures and materials with unique electronic and optical properties. ontosight.aiontosight.ai
Researchers are investigating the use of indium-based catalysts in the production of:
Nanomaterials: For use in biomedicine and energy storage. ontosight.ai
Indium-based silica (B1680970) nanomaterials: Synthesized through sustainable, room-temperature methods. mdpi.com
Bioactive aza-heterocycles: Utilizing indium-organic frameworks as reusable green catalysts. nih.gov
These applications are at the forefront of materials science, with the potential to lead to breakthroughs in electronics, energy, and medicine. ontosight.ai
In Situ and Operando Characterization Techniques for Reaction Monitoring and Mechanism Elucidation
A deeper understanding of reaction mechanisms is crucial for optimizing existing catalytic processes and designing new ones. The use of in situ and operando spectroscopic techniques allows researchers to observe chemical transformations as they happen. These real-time insights are invaluable for elucidating the role of Indium(III) perchlorate hydrate in catalytic cycles.
By studying the intermediate species and transition states, chemists can gain a more precise understanding of how the catalyst functions. This knowledge is critical for developing more efficient and selective catalysts for a wide range of chemical reactions.
Interdisciplinary Research Synergies with this compound in Advanced Science and Engineering
The unique properties of indium compounds, including this compound, are fostering collaborations across various scientific and engineering disciplines. These synergies are driving innovation and leading to the development of new technologies.
Examples of interdisciplinary research include:
Materials Science and Engineering: Developing new transparent conductive oxides to replace indium tin oxide (ITO) in displays and solar cells. cetjournal.itdoaj.org
Chemistry and Environmental Science: Creating sustainable methods for indium recovery and recycling. votechnik.comnih.gov
Catalysis and Chemical Engineering: Designing continuous flow reactors for industrial-scale synthesis using indium catalysts. iupac.org
These collaborations are essential for translating fundamental research into practical applications that can address pressing societal needs.
Computational Design of New this compound Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools for designing new catalysts with specific and enhanced functionalities. By simulating the electronic structure and reactivity of different indium compounds, researchers can predict their catalytic activity before they are synthesized in the lab.
This "in silico" approach can significantly accelerate the discovery of new and improved catalysts. For example, computational studies can help in designing this compound derivatives with tailored Lewis acidity, leading to higher selectivity and efficiency in organic synthesis. This rational design approach holds the promise of creating catalysts optimized for specific industrial processes.
Addressing Challenges in the Scalable Production and Application of this compound
While laboratory-scale synthesis of indium compounds is well-established, scaling up production for industrial applications presents several challenges. These include ensuring consistent quality, managing costs, and addressing the environmental impact of large-scale manufacturing.
A significant area of research is the development of scalable and continuous-flow processes for the synthesis of fine chemicals using indium catalysts. iupac.org For example, a scalable synthesis of 7-azaindolines and 7-azaindoles has been developed, demonstrating the potential for larger-scale production of valuable chemical intermediates. acs.org Overcoming these hurdles is crucial for the widespread adoption of indium-based technologies.
Development of Circular Economy Approaches for Indium-Containing Compounds
Given the limited supply and high economic importance of indium, establishing a circular economy for indium-containing products is a critical long-term goal. bohrium.comvotechnik.com This involves developing efficient methods for recovering and recycling indium from end-of-life products, such as discarded electronics. nih.govvotechnik.com
Current research in this area focuses on:
Hydrometallurgical and biohydrometallurgical methods: To extract indium from electronic waste with high efficiency. nih.gov
Advanced separation techniques: Such as solvent extraction, chemical precipitation, and electrochemical separation to purify the recovered indium. nih.gov
Life Cycle Assessment (LCA): To evaluate the environmental and economic feasibility of different recycling processes. researchgate.netresearchgate.net
By closing the loop on the indium life cycle, we can ensure a more sustainable and secure supply of this critical element for future generations. votechnik.comscielo.br
Q & A
Q. What spectroscopic methods are recommended for characterizing the hydration structure of In³⁺ in perchlorate solutions?
Raman and infrared (IR) spectroscopy are the primary techniques. For aqueous In(ClO₄)₃ solutions:
- Raman peaks :
| Mode | Wavenumber (cm⁻¹) | Assignment | Symmetry |
|---|---|---|---|
| ν₁ | 487 | In–O stretch of [In(OH₂)₆]³⁺ | a₁g (Oₕ) |
| ν₂ | 420 | Symmetric bending | e_g |
| ν₅ | 306 | Asymmetric bending | f₂g |
- IR peak : 472 cm⁻¹ (ν₃, f₁u mode).
These assignments confirm the stability of the hexaaquaindium(III) ion ([In(OH₂)₆]³⁺) in acidified perchlorate solutions without inner-sphere complexation .
Q. How should In(III) perchlorate hydrate be handled to ensure stability in laboratory settings?
- Storage : Keep containers tightly sealed in a dry, well-ventilated area. Avoid exposure to moisture and incompatible materials .
- Decomposition : No hazardous reactions under standard conditions, but thermal decomposition may occur above 100°C. Precipitation of basic sulfates (e.g., In(OH)SO₄) is observed in sulfate-containing solutions at elevated temperatures .
Q. What experimental conditions prevent hydrolysis of In³⁺ in aqueous solutions?
Acidify solutions to maintain low pH, as [In(OH₂)₆]³⁺ remains stable without forming hydroxo species in perchlorate media. Avoid neutral or alkaline conditions, which promote hydrolysis and precipitate formation .
Advanced Research Questions
Q. How do nitrate and sulfate anions influence In³⁺ speciation, and how can this be controlled experimentally?
- Nitrate systems :
- Concentrated solutions : Inner-sphere [In(OH₂)₅ONO₂]²⁺ and outer-sphere [In(OH₂)₆³⁺·NO₃⁻] complexes coexist.
- Dilute solutions : Outer-sphere complexes dominate, with free nitrate ions.
Q. What computational approaches validate the hydration structure of In³⁺, and what are their limitations?
- Ab-initio methods : Hartree-Fock and MP2 calculations with 6-31+G* basis sets model [In(OH₂)₆]³⁺ clusters.
- Results :
- Single-sphere [In(OH₂)₆]³⁺ underestimates experimental hydration enthalpy by ~40%.
- Two-sphere [In(OH₂)₁₈]³⁺ (T symmetry) matches experimental ν₁ at 483 cm⁻¹ vs. 487 cm⁻¹ observed.
Limitation : Missing second hydration sphere in single-sphere models reduces accuracy .
Q. How does temperature-dependent sulfate complexation impact reaction design with In(III) perchlorate?
- Entropic driving force : Sulfate complexation increases with temperature, leading to In(OH)SO₄ precipitation above 100°C.
- Design considerations :
- For high-temperature studies, pre-filter solutions to remove precipitates.
- Use X-ray diffraction and wet chemical analysis to characterize solid phases .
Contradictions and Resolutions
- Nitrate vs. perchlorate systems : Inner-sphere nitrate complexes dissociate upon dilution, unlike perchlorate. Resolve by adjusting anion concentration and monitoring via Raman .
- Computational vs. experimental hydration enthalpies : Two-sphere models improve accuracy but still underestimate by 15%. Combine experimental data (e.g., calorimetry) with simulations for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
